molecular formula C10H20O B146172 4-Tert-butylcyclohexanol CAS No. 98-52-2

4-Tert-butylcyclohexanol

Cat. No. B146172
CAS RN: 98-52-2
M. Wt: 156.26 g/mol
InChI Key: CCOQPGVQAWPUPE-UHFFFAOYSA-N
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Description

4-Tert-butylcyclohexanol is a chemical compound that is part of the cyclohexanol family, characterized by a tert-butyl group attached to the cyclohexane ring. It is a secondary alcohol that can be synthesized and used as a starting material for various chemical reactions and as an intermediate in the production of polymers and other compounds.

Synthesis Analysis

The synthesis of derivatives of 4-tert-butylcyclohexanol can be achieved through various methods. For instance, the compound can be obtained by the oxidation of 4-tert-butylcyclohexanol using swimming pool bleach, which is a practical and efficient method for educational purposes . Additionally, the synthesis of new polymers incorporating the 4-tert-butylcyclohexanol moiety has been reported, where the compound is used as a precursor for poly(ether imide)s with excellent solubility and thermal stability . Furthermore, conducting polymers and copolymers based on 4-tert-butylcyclohexanone, which is closely related to 4-tert-butylcyclohexanol, have been synthesized, indicating the versatility of this compound in polymer chemistry .

Molecular Structure Analysis

The molecular structure of 4-tert-butylcyclohexanol derivatives plays a crucial role in their chemical properties and reactivity. For example, the stereochemistry of the compound affects the outcome of its reactions, as seen in the enantioselective deprotonation of 4-tert-butylcyclohexanone, where chiral lithium amides are used to achieve high enantioselectivity . The molecular structure also influences the physical properties of polymers derived from 4-tert-butylcyclohexanol, as demonstrated by the glass transition temperatures and solubility of the synthesized poly(ether imide)s .

Chemical Reactions Analysis

4-Tert-butylcyclohexanol and its derivatives participate in a variety of chemical reactions. The compound can undergo oxidation to form 4-tert-butylcyclohexanone , and it can be involved in reductive amination reactions to produce a mixture of isomeric compounds . Additionally, the electrochemical hydrodimerisation of methyl 4-tert-butylcyclohex-1-enecarboxylate, a related compound, has been studied, showing a highly stereoselective process .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-tert-butylcyclohexanol derivatives are influenced by their molecular structure. The polymers derived from this compound exhibit high thermal stability, with decomposition temperatures ranging from 495 to 534°C . They also show good solubility in polar solvents and have distinct UV absorption spectra . The solubility and thermal properties of the poly(ether imide)s synthesized from 4-tert-butylcyclohexanol derivatives further highlight the compound's utility in creating materials with desirable physical characteristics .

Scientific Research Applications

Oxidation and Reduction Applications

Oxidation with Swimming Pool Bleach 4-Tert-butylcyclohexanol can be rapidly converted into 4-tert-butylcyclohexanone using swimming pool bleach at room temperature. This reaction provides a way to introduce students to heterocyclic compounds and offers significant advantages over traditional procedures involving swimming pool chlorine or household bleach. The purity of the product can be determined using thin layer chromatography and characterized by melting point, IR spectroscopy, and/or NMR spectroscopy (Dip et al., 2018).

Stereoselective Hydrogenation Stereoselective hydrogenation of tert-butylphenols over charcoal-supported rhodium catalysts in supercritical carbon dioxide (scCO2) solvent has been shown to yield higher cis ratios for 4-tert-butylcyclohexanol compared to organic solvents. The presence of hydrochloric acid improves the stereoselectivity to cis-tert-butylcyclohexanols, as protons from hydrochloric acid accelerate the hydrogenation of the intermediates (Hiyoshi et al., 2007). Similarly, gas-phase hydrogenation of 4-tert-butylphenol over Pt/SiO2 catalysts has been studied, with the formation of by-products due to hydrogenolysis playing a significant role at temperatures over 200°C (Kalantar et al., 2004).

Applications in Fragrance Industry and Organic Synthesis

Fragrance Industry 4-Tert-butylcyclohexanol is an intermediate for manufacturing esters with lower carboxylic acids, important in perfumery, soap, and detergent manufacturing. Stereoselective hydrogenation of p-tert-butylphenol to cis and trans-p-tert-butylcyclohexanol using supported metal catalysts like rhodium supported on carbon has shown excellent conversion and selectivity towards the cis-isomer of p-tert-butylcyclohexanol (Yadav & Goel, 2002). Additionally, cyclic alcohols, including 4-tert-butylcyclohexyl acetate derived from 4-tert-butylcyclohexanol, are significant as synthetic fragrances used extensively in the fragrance industry. The diastereoselective electrocatalytic hydrogenation of mono-substituted cyclohexanones in a proton exchange membrane (PEM) reactor has been shown to produce high cis-selectivity and current efficiency (Shimizu et al., 2022).

Organic Synthesis Enzymatic reduction of racemic 3-tert-butylcyclohexanone has been used to produce optically active cyclohexenes, indicating the potential of 4-tert-butylcyclohexanol and its derivatives in synthesizing specific, chirally pure compounds. The carbon-13 NMR spectral data and optical rotation of these compounds have been explored for their application in organic synthesis (Sadozai et al., 2010). Furthermore, aromatic poly(bisbenzothiazole)s were prepared from a monomer derived from 4-tert-butylcyclohexanone, demonstrating good solubility, thermal stability, and fluorescence properties, highlighting its potential applications in material science and organic electronics (Huang, Xu, & Yin, 2006).

Safety And Hazards

4-Tert-butylcyclohexanol can cause serious eye irritation . It is recommended to avoid dust formation, ingestion, and inhalation. Contact with skin and eyes should be avoided, and personal protective equipment should be worn when handling this compound .

properties

IUPAC Name

4-tert-butylcyclohexan-1-ol
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InChI

InChI=1S/C10H20O/c1-10(2,3)8-4-6-9(11)7-5-8/h8-9,11H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCOQPGVQAWPUPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)O
Source PubChem
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Molecular Formula

C10H20O
Source PubChem
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DSSTOX Substance ID

DTXSID5026623, DTXSID40883571, DTXSID50885182
Record name 4-tert-Butylcyclohexanol
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Record name Cyclohexanol, 4-(1,1-dimethylethyl)-, cis-
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Record name Cyclohexanol, 4-(1,1-dimethylethyl)-, trans-
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Molecular Weight

156.26 g/mol
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Physical Description

White powder; [Sigma-Aldrich MSDS], White crystals; Woody patchouli
Record name 4-tert-Butylcyclohexanol
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Record name trans-4-tert-Butylcyclohexanol
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Solubility

Practically insoluble to insoluble in water, Soluble (in ethanol)
Record name trans-4-tert-Butylcyclohexanol
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Vapor Pressure

0.005 [mmHg]
Record name 4-tert-Butylcyclohexanol
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Product Name

4-tert-Butylcyclohexanol

CAS RN

98-52-2, 937-05-3, 21862-63-5
Record name 4-tert-Butylcyclohexanol
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Record name 4-tert-Butylcyclohexanol
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Record name Cyclohexanol, 4-(1,1-dimethylethyl)-, trans-
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Record name 4-tert-Butylcyclohexanol
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Record name 4-tert-butylcyclohexanol
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Record name trans-4-tert-butylcyclohexanol
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Record name cis-4-tert-butylcyclohexan-1-ol
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Record name 4-TERT-BUTYLCYCLOHEXANOL, CIS-
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Synthesis routes and methods I

Procedure details

Into a stainless autoclave (100 ml) were fed, under a nitrogen atmosphere, 4.0 g (0.026 mol) of 4-t-butylcyclohexanone, 12.5 mg (0.013 mmol) of RuCl2 (PPh3)3, 1.04 ml (0.104 mmol) of a 0.1M solution of KOH in isopropanol, 2.89 ml (0.052 mmol) of a 0.018M solution of trimethylenediamine in isopropanol and 10 ml of isopropanol. The mixture was stirred under a hydrogen gas pressure of 50 atm at room temperature for 16 hours. When the reaction mixture was analyzed by gas chromatography, it was found out that 4-t-butylcyclohexanol (weight ratio of cis-isomer:trans-isomer=95: 5) was thus formed at a conversion ratio of 100%. The reaction mixture was filtered under reduced pressure and the oily substance thus obtained was distilled at 113°-115° C./15 mmHg. Thus 3.44 g of the target cis-4-t-butylcyclohexanol with a high purity was obtained (yield: 85%). The physical data of this product are as follows. MS(EI)(m/z): 57 (100), 67 (43), 82 (39), 99 (20), 123 (12). IR (KBr) (cm-1): 3300, 2950, 1480, 1440, 1360, 1340, 1030, 1010.
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4 g
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RuCl2 (PPh3)3
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Synthesis routes and methods II

Procedure details

PL 137 526 describes the hydrogenation of p-tert-butylphenol to give p-tert-butylcyclohexanol using a nickel catalyst.
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Synthesis routes and methods III

Procedure details

A mixture consisting of 50 g (0.33 mole) of 4-tert-butyl-phenol, 1.35 g of the catalyst prepared as described above under example 1A and 100 g of cyclohexane was introduced in an autoclave under nitrogen and then hydrogen was introduced until a stable pressure around 16×105Pa had been established. The reaction mixture was then heated to about 98° and the reaction was followed by gas chromatography. After 135 min, the reaction was interrupted by cooling to around 45° and the autoclave was purged with a nitrogen flow. After filtering, the catalyst was recovered under a flow of argon, washed with cyclohexane and recycled for the following hydrogenation operations. 4-tert-Butyl-cyclohexanol was obtained by distillation of the clear filtrate in 98% yield. The isomeric content was 81.9% of the cis isomer and 15.9% of the trans isomer.
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50 g
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catalyst
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100 g
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Synthesis routes and methods IV

Procedure details

A mixture composed of 100 g (0.649 mole) of 4-tert-butyl-cyclohexanone, 1.35 g of the catalyst prepared as indicated in Example 1 and 150 g of cyclohexane were put into an autoclave under nitrogen and then hydrogen was introduced until the pressure settled at about 106Pa. The mixture was then heated to 70° and the reaction was followed by gas chromatography. The reaction was stopped by cooling and the autoclave was flushed with nitrogen. After filtering, the catalyst was recovered under argon flow, washed with cyclohexane and recycled for the following hydrogenation operations. The clear filtrate was evaporated to give a residue that, once distilled, provided 95.15 g of an isomeric mixture containing 87.7% of cis isomer.
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100 g
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Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Tert-butylcyclohexanol
Reactant of Route 2
4-Tert-butylcyclohexanol
Reactant of Route 3
4-Tert-butylcyclohexanol
Reactant of Route 4
4-Tert-butylcyclohexanol
Reactant of Route 5
4-Tert-butylcyclohexanol
Reactant of Route 6
4-Tert-butylcyclohexanol

Citations

For This Compound
800
Citations
SR Konuspaev, KN Zhanbekov… - Chemical …, 1997 - Wiley Online Library
… produced only cis- and trans4-tert-butylcyclohexanol; the production of corresponding … can be hydrogenated to trans-4-tert-butylcyclohexanol. cis-4-tertButylcyclohexanol is produced by …
Number of citations: 21 onlinelibrary.wiley.com
I Dip, C Gethers, T Rice, TS Straub - Journal of Chemical …, 2018 - ACS Publications
4-tert-Butylcyclohexanol is rapidly converted to 4-tert-butylcyclohexanone with swimming pool bleach in a homogeneous reaction at room temperature. This process introduces students …
Number of citations: 3 pubs.acs.org
PG Jones, AJ Kirby, JK Parker - Acta Crystallographica Section C …, 1992 - scripts.iucr.org
… Structures of the methanesulfonate esters of cis- and trans-4-tert-butylcyclohexanol … Structures of the methanesulfonate esters of cis- and trans-4-tert-butylcyclohexanol …
Number of citations: 4 scripts.iucr.org
KL Cheo, TH Elliott, RCC Tao - Biochemical Journal, 1967 - ncbi.nlm.nih.gov
(±)-2-,(±)-3-and 4-tert.-Butylcyclohexanone are reduced in the rabbit to secondary alcohols, which are excreted extensively conjugated with glucuronic acid. 2. The major metabolite of (±…
Number of citations: 11 www.ncbi.nlm.nih.gov
A Kalantar, H Backman, JH Carucci, T Salmi… - Journal of …, 2004 - Elsevier
… Gas-phase hydrogenation of 4-tert-butylphenol (4-TBP) over 1% Pt/SiO 2 to cis and trans 4-tert-butylcyclohexanol (4-TBCHOL), via the intermediate 4-tert-butylcyclohexanone, was …
Number of citations: 12 www.sciencedirect.com
T Kueper, M Krohn, LO Haustedt, H Hatt… - Experimental …, 2010 - Wiley Online Library
… -4-tert-butylcyclohexanol has the … 4-tert-butylcyclohexanol as specific antagonist of TRPV1 as shown in Fig. 1b. This antagonist showed an IC 50 value of 87 μm. 4-tert-Butylcyclohexanol …
Number of citations: 102 onlinelibrary.wiley.com
PG Jones, AJ Kirby, JK Parker - Acta Crystallographica Section C …, 1992 - scripts.iucr.org
(IUCr) Bond length and reactivity. Structures of the 4-phenylbenzoate esters of cis- and trans-4-tert-butylcyclohexanol Acta Crystallographica Section C Crystal Structure …
Number of citations: 3 scripts.iucr.org
H Bekkum - Journal of the Chemical Society, Chemical …, 1995 - pubs.rsc.org
… Essentially complete conversion of the ketone to 4-tert-butylcyclohexanol (cis : trans 95 : 5) was obtained within 1 h over the 700 "C-activated BEA. These results suggest that the activity …
Number of citations: 14 pubs.rsc.org
Y Nie, S Jaenicke, H van Bekkum, GK Chuah - Journal of Catalysis, 2007 - Elsevier
… give a high yield (97%) of 4-tert-butylcyclohexanol with a cis:trans ratio of 48:… 4-tert-butylcyclohexanol (60%) was found over a 3% Rh/C catalyst [10]. The yield of 4-tert-butylcyclohexanol …
Number of citations: 32 www.sciencedirect.com
M Spiniello, JM White - Organic & biomolecular chemistry, 2003 - pubs.rsc.org
… cis-4-tert-Butylcyclohexanol 5. To a stirring solution of L-selectride (48.7 mL, 0.048 mol) in … trans-4-tert-Butylcyclohexanol 6. To a suspension of lithium aluminium hydride (1.84 g, 0.049 …
Number of citations: 33 pubs.rsc.org

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